
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate
描述
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, also known as 3,4-Dihydroxyphenacyl caffeate, is an aromatic ketone . It has a formula of C17H14O7 and an average mass of 330.292 . The IUPAC name for this compound is [2-(3,4-dihydroxyphenyl)-2-oxoethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate .
Molecular Structure Analysis
The molecular structure of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate can be represented by the SMILES notation: O(CC(=O)C1=CC(O)=C(O)C=C1)C(=O)\C=C\C2=CC(O)=C(O)C=C2 .科学研究应用
Bio-antimutagen Properties
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, identified as petasiphenol, has demonstrated bio-antimutagenic properties. Isolated from scapes of Petasites japonicum, petasiphenol showed activity against UV-induced mutagenic E. coli, particularly in the presence of soybean oil (glyceride) (Iriye et al., 1992).
Antiproliferative Effects
The compound, in the form of phenolic esters isolated from Cimicifuga racemosa rhizomes, did not show proliferative (estrogenic) effects in an estrogen-dependent MCF-7 mamma carcinoma cell line (Stromeier et al., 2005).
Interaction with Metal Cations
Research on the acid-base and UV behavior of caffeic acid (3-(3,4-dihydroxyphenyl)-propenoic acid) revealed its complex formation with various divalent metal cations like Zn2+, Cu2+, Cd2+, etc., indicating potential chelating properties (Stefano et al., 2014).
Metabolic Fate
The metabolic fate of caffeic acid, which includes 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, has been studied, indicating transformations such as O-methylation and dehydroxylation in the animal body (Booth et al., 1959).
Anti-inflammatory Properties
New phenolic compounds, including derivatives of 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, isolated from the leaves of Eucommia ulmoides Oliv., displayed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting anti-inflammatory properties (Ren et al., 2021).
Antioxidant Activity
A study on the oxidation of caffeic acid in the presence of l-cysteine led to the isolation of an adduct, 2-S-cysteinylcaffeic acid, which exhibited slightly improved antiradical activity compared to caffeic acid (Bassil et al., 2005).
Hepatoprotective Activity
3,4-Dihydroxycinnamic acid (caffeic acid) derivatives, including 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, have been investigated for their hepatoprotective properties. The study suggested the importance of hydroxy substituents in the molecule's pharmacological properties (Pérez-Alvarez et al., 2001).
Catabolism by Human Colonic Microbiota
The catabolism of caffeic acid by human colonic microbiota has been studied, which is important for understanding the bioavailability and biological activities of dietary polyphenols including 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate (Omar et al., 2020).
Microbial Synthesis
Escherichia coli was used for the biosynthesis of caffeic acid, showcasing the potential of microbial approaches in the production of phenolic compounds like 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate (Lin & Yan, 2012).
属性
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c19-13(7-12-2-5-15(21)17(23)9-12)10-25-18(24)6-3-11-1-4-14(20)16(22)8-11/h1-6,8-9,20-23H,7,10H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNHBRAHVFOYGK-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate | |
CAS RN |
145904-50-3 | |
| Record name | Petasiphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145904503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



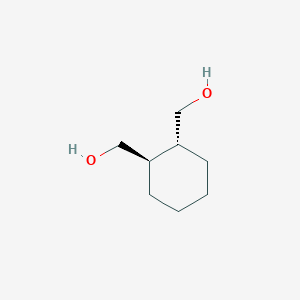
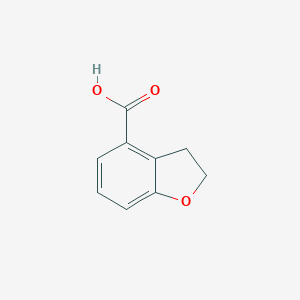
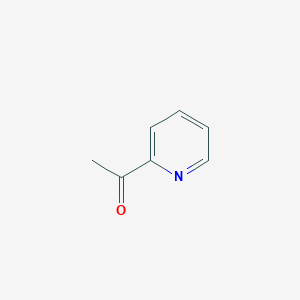
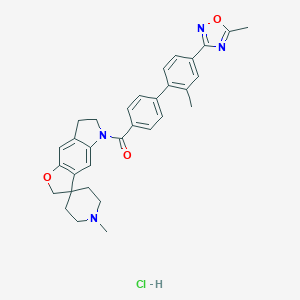
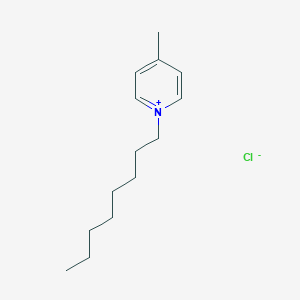
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
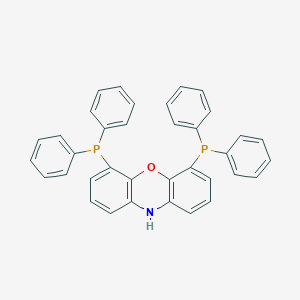
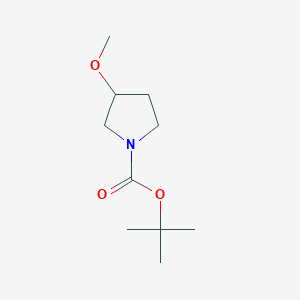
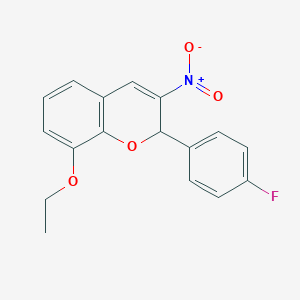
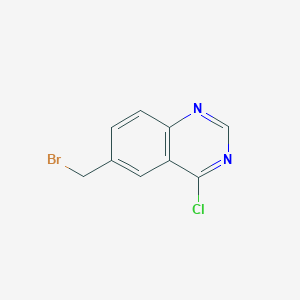
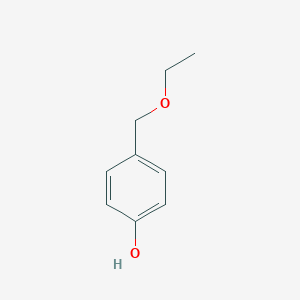
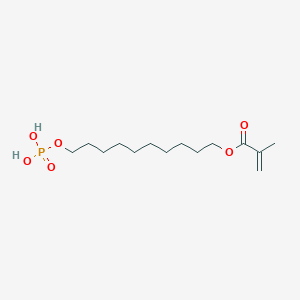
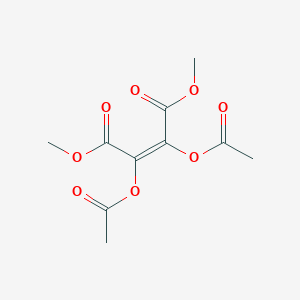
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)